REACTION_SMILES
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[CH3:36][OH:37].[Cl:1][c:2]1[cH:3][c:4]([CH2:5][C:6]([O:7][CH3:8])=[O:9])[cH:10][cH:11][c:29]1[NH:30][CH2:31][CH2:32][CH2:33][O:12][c:13]1[cH:14][cH:15][c:16]2[c:17]([C:25]([F:26])([F:27])[F:28])[n:18][o:19][c:20]2[c:21]1[CH2:22][CH2:23][CH3:24].[Li+:34].[OH-:35].[OH2:38]>>[OH:12][c:13]1[cH:14][cH:15][c:16]2[c:17]([C:25]([F:26])([F:27])[F:28])[n:18][o:19][c:20]2[c:21]1[CH2:22][CH2:23][CH3:24]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCCc1c(OCCCNc2ccc(CC(=O)OC)cc2Cl)ccc2c(C(F)(F)F)noc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1c(OCCCNc2ccc(CC(=O)OC)cc2Cl)ccc2c(C(F)(F)F)noc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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CCCc1c(O)ccc2c(C(F)(F)F)noc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |